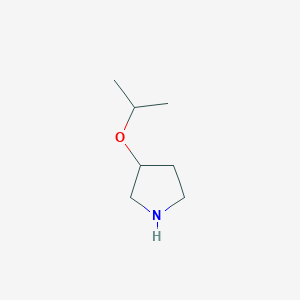

3-Isopropoxypyrrolidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-propan-2-yloxypyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)9-7-3-4-8-5-7/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKVTPKGWBIZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90695762 | |

| Record name | 3-[(Propan-2-yl)oxy]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016167-98-8 | |

| Record name | 3-[(Propan-2-yl)oxy]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90695762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Isopropoxypyrrolidine

1H and 13C NMR Spectroscopy

1H NMR: The proton NMR spectrum of 3-isopropoxypyrrolidine is expected to show characteristic signals for the protons of the pyrrolidine (B122466) ring and the isopropoxy group. The methine proton of the isopropoxy group would appear as a septet, while the methyl protons would be a doublet. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The N-H proton would likely appear as a broad singlet.

13C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyrrolidine ring and the isopropoxy group. The chemical shifts of the pyrrolidine carbons are influenced by the presence of the nitrogen atom and the isopropoxy substituent. For the N-Boc protected intermediate, the carbonyl carbon of the Boc group would be observable in the downfield region. chemicalbook.com

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

N-H stretch: A moderate to weak, sharp absorption in the region of 3300-3500 cm⁻¹ for the secondary amine. bldpharm.com

C-H stretch: Strong absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

C-O stretch: A strong, characteristic band in the 1150-1085 cm⁻¹ region for the ether linkage. nih.gov

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained through electron ionization (EI), would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a cyclic amine. Common fragmentation pathways include the loss of an alkyl group adjacent to the nitrogen (α-cleavage), leading to the formation of a stable iminium ion, which is often the base peak. libretexts.org Fragmentation of the isopropoxy group may also be observed. wvu.eduresearchgate.netniu.eduojp.gov

Structure and Bonding

3-Isopropoxypyrrolidine consists of a five-membered saturated heterocyclic ring, pyrrolidine (B122466), substituted at the 3-position with an isopropoxy group (-OCH(CH₃)₂). The pyrrolidine ring is non-planar and can adopt various envelope and twisted conformations. The nitrogen atom in the ring is sp³ hybridized, as are the carbon atoms. The presence of the chiral center at the 3-position means that this compound can exist as a pair of enantiomers, (R)-3-isopropoxypyrrolidine and (S)-3-isopropoxypyrrolidine. The stereochemistry at this center is crucial for its application in asymmetric synthesis and as a chiral ligand.

Chemical Reactions and Reactivity

As a secondary amine, the nitrogen atom of 3-isopropoxypyrrolidine is nucleophilic and can participate in a variety of chemical transformations. It can be readily N-functionalized, for example, through alkylation, acylation, or arylation. The isopropoxy group is a relatively stable ether linkage and is generally unreactive under neutral or basic conditions, allowing for selective manipulation of the amine functionality.

Applications

of this compound in Organic Synthesis and Catalysis

Chiral pyrrolidine (B122466) derivatives are highly sought after as ligands in asymmetric catalysis. nih.govacs.orgacs.orgrsc.orgorganic-chemistry.org The stereocenter at the 3-position of this compound makes its chiral enantiomers valuable precursors for the synthesis of novel chiral ligands. These ligands can coordinate with transition metals to form catalysts that can induce high levels of enantioselectivity in a variety of organic transformations, such as hydrogenations, cycloadditions, and cross-coupling reactions. The isopropoxy group can influence the steric and electronic properties of the resulting catalyst, thereby affecting its activity and selectivity.

Furthermore, the pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The isopropoxy group can modulate the lipophilicity and metabolic stability of the final drug candidate. sciencedaily.comnih.govresearchgate.netmdpi.com

Materials Science

While specific applications of this compound in materials science are not extensively documented, functionalized pyrrolidine derivatives have been explored for the synthesis of polymers with specific properties. researchgate.net The amine functionality of this compound could be utilized to incorporate it into polymer backbones or as a pendant group, potentially influencing the material's thermal stability, solubility, and adhesive properties. Further research may uncover unique applications for this compound in the development of novel materials.

Biological and Pharmacological Relevance of 3 Isopropoxypyrrolidine Derivatives

Interaction with Biomolecular Targets

While no specific enzyme inhibition or receptor binding studies were found for 3-isopropoxypyrrolidine derivatives, the pyrrolidine (B122466) scaffold is a common feature in molecules targeting various biomolecular entities.

Enzyme Inhibition or Activation Studies

Derivatives of the pyrrolidine core structure have been investigated for their potential to inhibit various enzymes. For instance, certain pyrrolidine derivatives have been designed and synthesized as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting a potential therapeutic application in managing diabetes. nih.gov Other studies have focused on developing pyrrolidine-based compounds as T-type calcium channel inhibitors for the potential treatment of neuropathic pain. nih.gov

Receptor Binding and Ligand-Target Interactions

The pyrrolidine ring is a key structural motif in many ligands that bind to a variety of receptors. For example, novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against the human CC chemokine receptor 2 (CCR2), a target for inflammatory diseases. nih.gov The versatility of the pyrrolidine scaffold allows for the synthesis of diverse libraries of compounds that can be screened for binding affinity and activity at numerous receptor targets.

Cellular and Molecular Mechanisms of Action

Given the absence of specific studies on this compound derivatives, no cellular or molecular mechanisms of action can be reported for this specific compound class. Research on other pyrrolidine-containing molecules has revealed a wide range of cellular effects. For example, some pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated in vitro anticancer activity against human A549 pulmonary epithelial cells. mdpi.comresearchgate.net The mechanisms underlying such activities often involve complex signaling pathways that can lead to apoptosis or inhibition of cell proliferation.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. Although no SAR studies specific to this compound derivatives were identified, SAR analyses of other pyrrolidine-containing series have provided valuable insights. For instance, in the development of anticonvulsant agents, SAR analysis of pyrrolidine-2,5-dione derivatives revealed that the nature of the substituent at the 3-position significantly influences the anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in certain seizure models. nih.gov Such studies highlight how modifications to the pyrrolidine ring and its substituents can dramatically impact pharmacological properties.

Future Directions and Emerging Research Avenues for 3 Isopropoxypyrrolidine

Exploration of New Synthetic Methodologies and Catalyst Design

The development of novel and efficient synthetic routes is paramount for expanding the accessibility and utility of 3-isopropoxypyrrolidine and its derivatives. Future research will likely focus on moving beyond traditional methods to embrace more sophisticated and sustainable approaches.

Key areas of exploration include:

Asymmetric Synthesis and Organocatalysis: A major thrust in modern chemistry is the development of stereoselective syntheses to produce enantiomerically pure compounds, which is crucial for pharmaceutical applications. nih.gov The design of novel chiral organocatalysts, such as those based on proline and its derivatives, offers an environmentally friendly alternative to metal-based catalysts for the asymmetric construction of the pyrrolidine (B122466) ring. mdpi.com Future work could involve designing specific organocatalysts that can introduce the isopropoxy group at the C-3 position with high enantioselectivity.

Metal-Catalyzed Cycloadditions: Metal-catalyzed reactions, particularly [3+2] dipolar cycloadditions of azomethine ylides, provide a powerful route to diversely functionalized pyrrolidines. nih.govacs.org Research into new catalyst systems, such as those using iridium or copper, could lead to milder reaction conditions and broader substrate scope, enabling the efficient synthesis of complex this compound analogues. acs.orgnih.gov

C-H Amination/Functionalization: Direct intramolecular C-H amination is an atom-economical strategy for constructing the pyrrolidine ring. nih.gov Developing catalysts that can selectively functionalize the C-H bond at the 3-position of a pre-formed pyrrolidine ring to introduce the isopropoxy group would represent a significant advancement in synthetic efficiency.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form complex products, minimizing waste and saving time. researchgate.net Designing a one-pot, three-component reaction for the stereoselective synthesis of spiro-pyrrolidine derivatives could be extended to produce novel this compound-containing structures. semanticscholar.orgrsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Asymmetric Organocatalysis | High enantioselectivity, metal-free, environmentally friendly. mdpi.com | Design of chiral catalysts tailored for C-3 functionalization. |

| Metal-Catalyzed Cycloaddition | Access to diverse and complex pyrrolidine structures. nih.govacs.org | Development of novel iridium or copper catalysts for milder conditions. acs.orgnih.gov |

| Direct C-H Functionalization | High atom economy, streamlined synthetic routes. | Creating catalysts for regioselective C-3 isopropoxylation. |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.net | Devising new MCRs to build complex scaffolds incorporating the target moiety. |

Advanced Spectroscopic Techniques for in situ and operando Studies

Understanding reaction mechanisms is crucial for optimizing synthetic processes and improving yields and selectivity. The application of advanced spectroscopic techniques for real-time monitoring of chemical reactions is a rapidly growing field.

Future research directions include:

In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and kinetic information about reacting species directly in the reaction vessel. In situ NMR experiments could be employed to investigate the formation of key intermediates in the synthesis of this compound, helping to elucidate reaction mechanisms and identify potential side reactions. rsc.org

Operando Infrared (IR) Spectroscopy (ReactIR): This technique allows for the continuous monitoring of reactant, intermediate, and product concentrations throughout a chemical reaction. acs.org Applying ReactIR to the synthesis of this compound would enable precise optimization of reaction parameters like temperature, pressure, and reactant addition rates to maximize efficiency and safety.

Advanced Mass Spectrometry: Techniques like High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) are invaluable for identifying and characterizing complex reaction mixtures. These methods will be essential for analyzing the products of new synthetic strategies and for studying the metabolism of biologically active this compound derivatives. hilarispublisher.comumn.edu

| Technique | Information Gained | Application in this compound Research |

| In situ NMR | Real-time structural data, reaction kinetics, intermediate identification. rsc.org | Elucidation of cycloaddition or C-H amination reaction mechanisms. |

| Operando IR (ReactIR) | Real-time concentration profiles of reactants and products. acs.org | Precise optimization of synthesis conditions for improved yield and purity. |

| LC-HRMS | Separation and identification of complex mixtures, metabolite profiling. hilarispublisher.com | Product characterization from multicomponent reactions; studying biological fate. |

Integration of Artificial Intelligence and Robotics in Discovery and Synthesis

Emerging avenues in this domain are:

AI-Powered Retrosynthesis: ML models can be trained on vast reaction databases to predict viable synthetic pathways for target molecules. beilstein-journals.orgresearchgate.net AI tools could propose novel and efficient routes to this compound and its derivatives, potentially uncovering non-intuitive strategies.

Reaction Optimization with ML: Machine learning algorithms can analyze experimental data to predict reaction outcomes, such as yield and selectivity, under different conditions. nih.govresearchgate.net This allows for the rapid optimization of the synthesis of this compound with a minimal number of experiments.

Robotic Automation: Automated synthesis platforms can perform complex, multi-step reactions with high precision and throughput, operating 24/7. researchgate.netdrugtargetreview.com Integrating AI-driven synthesis plans with robotic systems could enable the autonomous discovery and production of a library of this compound derivatives for screening purposes. researchgate.net

Expansion of Biological and Materials Science Applications

While the pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs and bioactive compounds, the specific potential of the 3-isopropoxy substitution remains largely untapped. researchgate.netnih.govfrontiersin.org Future research will focus on systematically exploring its utility.

Medicinal Chemistry: The 3-isopropoxy group can alter the molecule's polarity, lipophilicity, and hydrogen bonding capacity, which can significantly influence its pharmacokinetic properties and binding affinity to biological targets. Future work should involve synthesizing libraries of this compound derivatives and screening them for a wide range of biological activities, including anticancer, antiviral, antidiabetic, and central nervous system (CNS) effects. nih.govhilarispublisher.comresearchgate.net

Materials Science: Pyrrolidinone derivatives have shown versatility in materials science, serving as additives to enhance the properties of polymers, coatings, and textiles. nbinno.com The unique properties of this compound could be harnessed in the development of advanced materials. Potential applications include its use as a building block for novel polymers with specific thermal or mechanical properties, or as a component in specialized coatings and composite materials. nbinno.com

Sustainability and Environmental Considerations in Pyrrolidine Chemistry

Green chemistry principles are increasingly guiding the development of new chemical processes. semanticscholar.org Future research on this compound must prioritize sustainability.

Key considerations for sustainable synthesis include:

Atom Economy: Designing synthetic routes, such as cycloadditions and C-H functionalization, that maximize the incorporation of atoms from the reactants into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of the pyrrolidine core from biomass-derived starting materials like levulinic acid would significantly improve the environmental footprint of the process. researchgate.net

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or bio-derived solvents like N-octyl pyrrolidone, is a critical goal. semanticscholar.orgrsc.org

Catalyst Recyclability: Developing heterogeneous catalysts, such as functionalized magnetic nanoparticles, that can be easily recovered and reused for multiple reaction cycles would reduce waste and cost. rsc.org The formation of heterocyclic aromatic amines (HAAs) in some high-temperature food processing is a known issue, and understanding the factors affecting their formation, such as pH and precursors, can inform the development of safer and more sustainable chemical processes in general. researchgate.netnih.govnih.govresearchgate.nettandfonline.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Isopropoxypyrrolidine, and how do reaction conditions influence product purity?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting pyrrolidine derivatives with isopropyl halides or using Mitsunobu conditions with isopropanol under acidic catalysis. Reaction parameters like solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst selection (e.g., palladium for coupling reactions) significantly impact purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodology :

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., O–C–C bond angles ~109.5° as in pyrrolidine derivatives) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., isopropoxy group signals at δ 1.2–1.4 ppm for methyl protons) .

- IR spectroscopy : Confirms functional groups (e.g., C–O–C stretch at ~1100 cm) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store at 2–8°C in airtight, light-protected containers due to sensitivity to moisture and oxidation. Pre-purge storage vials with inert gas (N or Ar) to minimize degradation. Use desiccants for hygroscopic batches .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound?

- Methodology :

- Temperature : Higher temperatures (80–100°C) accelerate substitution but may increase side products.

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in multi-step syntheses.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of reactants. Statistical optimization tools like Design of Experiments (DoE) can systematically balance variables .

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound?

- Methodology :

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipases for kinetic resolution) .

Q. How can researchers assess the bioactivity and mechanism of action for this compound derivatives?

- Methodology :

- In vitro assays : Test receptor binding affinity (e.g., serotonin or dopamine receptors) using radioligand displacement.

- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., GPCRs) .

Q. How should discrepancies in reported physicochemical data (e.g., solubility, melting point) for this compound be addressed?

- Methodology :

- Reproducibility checks : Replicate experiments under standardized conditions.

- Purity analysis : Validate via HPLC (≥98% purity threshold) and elemental analysis .

- Statistical methods : Apply multiple imputation to handle missing data or outliers .

Q. What computational methods predict the reactivity and stability of this compound under varying conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or organic media .

Q. How can this compound be applied in cross-disciplinary research beyond organic synthesis?

- Methodology :

- Pharmacology : Derivatize to create analogs with antiarrhythmic or antidepressant properties via phenoxy/pyrrolidine modifications .

- Materials science : Explore its use as a ligand in metal-organic frameworks (MOFs) due to its chelating oxygen atoms .

Notes

- Methodological Focus : Emphasized experimental design, reproducibility, and advanced analytical techniques.

- Contradiction Management : Highlighted statistical and purity-validation approaches to resolve data inconsistencies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.